molecular formula C17H13N3O5 B11704664 2-{[(3-acetylphenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione

2-{[(3-acetylphenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B11704664
M. Wt: 339.30 g/mol
InChI Key: KTIYQLQLXPJLHZ-UHFFFAOYSA-N
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Description

2-{[(3-acetylphenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-acetylphenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of 3-acetylphenylamine with phthalic anhydride in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to nitration using nitric acid to introduce the nitro group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-acetylphenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Formation of 2-{[(3-aminophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

2-{[(3-acetylphenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(3-acetylphenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular pathways and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3-aminophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione
  • 2-{[(3-acetylphenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro and acetyl groups, along with the isoindole core, make it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C17H13N3O5

Molecular Weight

339.30 g/mol

IUPAC Name

2-[(3-acetylanilino)methyl]-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C17H13N3O5/c1-10(21)11-3-2-4-12(7-11)18-9-19-16(22)14-6-5-13(20(24)25)8-15(14)17(19)23/h2-8,18H,9H2,1H3

InChI Key

KTIYQLQLXPJLHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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